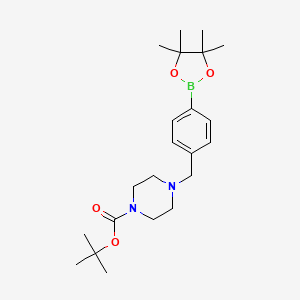

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

説明

Chemical Structure: This compound (CAS: 936694-19-8) consists of a piperazine core protected by a tert-butoxycarbonyl (Boc) group and a para-substituted benzyl moiety bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . Its molecular formula is C₂₂H₃₅BN₂O₄ (MW: 402.34 g/mol), and it is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

特性

IUPAC Name |

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEYFMAHSYKHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681955 | |

| Record name | tert-Butyl 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936694-19-8 | |

| Record name | tert-Butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936694-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-Boc-piperazine)methyl) phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of tert-Butyl 4-(4-Bromobenzyl)Piperazine-1-Carboxylate

The alkylation step employs 4-bromobenzyl bromide and tert-butyl piperazine-1-carboxylate under basic conditions. In a representative procedure, tert-butyl piperazine-1-carboxylate (32.8 g, 176 mmol) reacts with 1-bromo-4-(bromomethyl)benzene (40 g, 160 mmol) in tetrahydrofuran (THF, 400 mL) using triethylamine (TEA, 44.5 mL) as a base. The reaction proceeds at 0–20°C under nitrogen for 2 hours, yielding 48 g (84%) of the brominated intermediate after workup. Key characterization data includes (DMSO-): δ 7.53–7.41 (m, 2H), 7.30–7.15 (m, 2H), 3.45 (s, 2H), 3.33–3.22 (m, 4H), 2.36–2.09 (m, 4H), 1.35 (s, 9H).

Detailed Synthetic Procedures

Alkylation of tert-Butyl Piperazine-1-Carboxylate

-

Dissolve tert-butyl piperazine-1-carboxylate (32.8 g, 176 mmol) in anhydrous THF (400 mL).

-

Cool to 0°C and add TEA (44.5 mL, 439 mmol) followed by dropwise addition of 1-bromo-4-(bromomethyl)benzene (40 g, 160 mmol).

-

Stir at room temperature for 2 hours under nitrogen.

-

Concentrate under reduced pressure, dissolve residue in dichloromethane (DCM, 100 mL), and wash with water (400 mL).

-

Dry organic layers over NaSO, filter, and concentrate to obtain the product as a white solid (48 g, 84%).

Optimization Notes :

-

Solvent : THF outperforms DCM or acetonitrile in minimizing side reactions.

-

Base : Excess TEA ensures complete deprotonation of piperazine.

Miyaura Borylation Reaction

General Protocol (adapted from):

-

Combine tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (10 mmol), BPin (12 mmol), Pd(dppf)Cl (0.1 mmol), and KOAc (30 mmol) in 1,4-dioxane (50 mL).

-

Heat at 100°C for 24 hours under nitrogen.

-

Cool, filter through Celite, and concentrate.

-

Purify via column chromatography (petroleum ether/ethyl acetate, 20:1) to isolate the product as a colorless liquid (78% yield).

Critical Parameters :

-

Catalyst Loading : <5 mol% Pd prevents colloidal Pd formation.

-

Oxygen-Free Conditions : Essential to prevent boronate oxidation.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Spectroscopic Data

-

(400 MHz, CDCl) : δ 1.35 (s, 9H, Boc), 1.25 (s, 12H, pinacol), 2.40–2.60 (m, 4H, piperazine), 3.45 (s, 2H, CH), 3.30–3.50 (m, 4H, piperazine), 7.30–7.50 (m, 4H, aryl).

Scale-Up Considerations and Industrial Applications

Industrial-scale synthesis requires:

-

Continuous Flow Systems : To enhance heat transfer during exothermic borylation.

-

Cost-Effective Catalysts : Recycling Pd catalysts via supported ligands (e.g., silica-Pd).

The compound’s primary application is in Suzuki-Miyaura couplings for synthesizing biphenyl-based drug candidates, such as kinase inhibitors .

化学反応の分析

Types of Reactions

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The compound can be oxidized to form the corresponding boronic acid using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, tetrahydrofuran (THF), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

科学的研究の応用

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and stability.

Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

作用機序

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or modulate the function of proteins, making it a valuable tool in drug discovery and development.

類似化合物との比較

Structural Modifications and Electronic Effects

Stability and Handling

- Hazards : The parent compound and its analogs share similar safety profiles (H315: skin irritation; H335: respiratory irritation) due to boronate ester reactivity .

- Storage : Boc-protected derivatives are stable at room temperature, whereas deprotected analogs (e.g., methyl-piperazine) require inert atmosphere storage to prevent amine oxidation .

生物活性

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 332.48 g/mol

- CAS Number: 936694-19-8

- Molecular Formula: C19H32BN3O4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific signaling pathways involved in cell proliferation and survival.

Target Interactions

- Kinase Inhibition : The piperazine moiety is known to interact with kinases, potentially inhibiting their activity. This interaction is crucial for the regulation of cellular processes such as growth and metabolism.

- Autotaxin Inhibition : Similar compounds have shown promise as autotaxin inhibitors, which are implicated in cancer progression and inflammation.

Biological Activities

The compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : By inhibiting autotaxin, it may reduce levels of lysophosphatidic acid (LPA), a molecule that promotes inflammation and cancer cell migration.

- Neuroprotective Properties : Some derivatives have shown potential in protecting neuronal cells from damage in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature may facilitate absorption through biological membranes.

- Distribution : Its interaction with plasma proteins can affect its bioavailability.

- Metabolism : The presence of boron in its structure suggests potential for unique metabolic pathways.

- Excretion : Further studies are needed to determine the excretion pathways.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate?

The compound is typically synthesized via a multi-step process:

- Step 1 : React 4-(4-bromobenzyl)piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc-protected piperazine moiety .

- Step 2 : Perform a Suzuki-Miyaura coupling with pinacol boronate esters or via direct borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) to introduce the dioxaborolane group .

- Key parameters : Reaction temperature (80–100°C), solvent (THF or dioxane), and base (K₂CO₃ or Cs₂CO₃) significantly influence yield (typically 60–85%) .

Q. How is the compound characterized, and what analytical methods are recommended?

- NMR spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/piperazine backbone .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 389.3) .

- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What are the primary applications of this compound in academic research?

- Suzuki-Miyaura cross-coupling : The boronate ester enables C–C bond formation in drug discovery (e.g., synthesizing kinase inhibitors or PROTACs) .

- Protecting group strategies : The Boc group facilitates selective functionalization of the piperazine nitrogen .

- Biological probes : Used in positron emission tomography (PET) tracer development due to boron’s neutron capture potential .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves coupling efficiency with aryl halides .

- Ligand effects : Bulky ligands (e.g., SPhos) reduce steric hindrance at the boron center .

- Solvent optimization : Dioxane/water mixtures (4:1) enhance solubility and stabilize the boronate intermediate .

- Temperature control : Maintaining 80–90°C prevents premature catalyst deactivation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Dynamic NMR : Identifies rotational barriers in piperazine rings (e.g., coalescence temperature analysis) .

- 2D experiments : HSQC and HMBC correlations clarify ambiguous NOE signals in crowded aromatic regions .

- Crystallographic refinement : Resolves discrepancies between calculated and observed molecular geometries (e.g., bond angles at boron) .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture sensitivity : The boronate ester hydrolyzes in aqueous media; store under inert gas (Ar/N₂) at –20°C .

- Light exposure : Amber glass vials prevent photodegradation of the Boc group .

- Long-term stability : Purity degradation (<5% over 12 months) is minimized by lyophilization and desiccant use .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

- DFT calculations : Model transition states for Suzuki couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular docking : Screens binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

- Solvent effect simulations : COSMO-RS predicts solubility parameters for reaction solvent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。